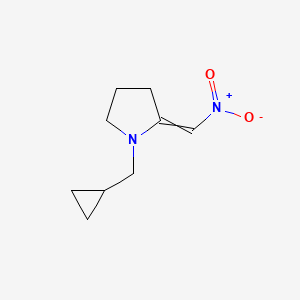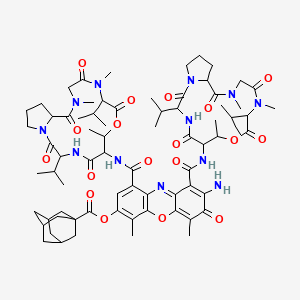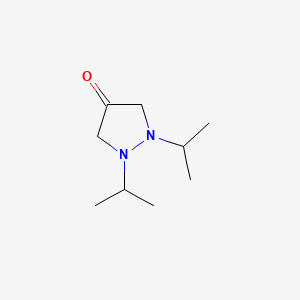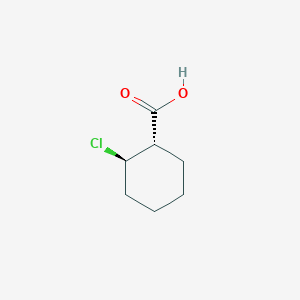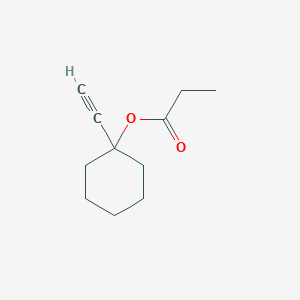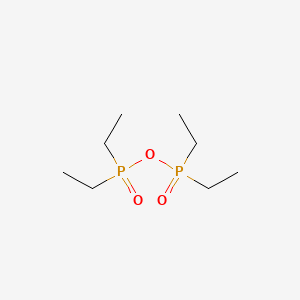
Phosphinic acid, diethyl-, anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic acid, diethyl-, anhydride is an organophosphorus compound that belongs to the class of phosphinic acids It is characterized by the presence of a phosphorus atom bonded to two ethyl groups and an anhydride functional group
準備方法
Synthetic Routes and Reaction Conditions
Phosphinic acid, diethyl-, anhydride can be synthesized through several methods. One common approach involves the reaction of diethylphosphinic acid with a dehydrating agent such as phosphorus pentachloride or thionyl chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. The use of efficient dehydrating agents and optimized reaction conditions ensures high yields and purity of the final product. Industrial production methods also focus on minimizing by-products and waste to enhance the overall efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
Phosphinic acid, diethyl-, anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylphosphinic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding phosphinic acid or other reduced forms.
Substitution: The anhydride group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with the reaction conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions include diethylphosphinic acid, various substituted phosphinic acids, and other organophosphorus compounds with diverse functional groups.
科学的研究の応用
Phosphinic acid, diethyl-, anhydride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives and other organophosphorus compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of natural phosphates in biological systems.
Medicine: Research explores its use in developing metalloprotease inhibitors and other therapeutic agents.
Industry: It finds applications in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphinic acid, diethyl-, anhydride involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a mimic of natural phosphate groups, thereby influencing enzymatic activities and metabolic pathways. The compound’s unique structure allows it to form stable complexes with metal ions, which is crucial for its role as a metalloprotease inhibitor.
類似化合物との比較
Phosphinic acid, diethyl-, anhydride can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar phosphorus-oxygen backbone but differ in their functional groups and reactivity.
Phosphoric acids: While they share the phosphorus-oxygen bond, phosphoric acids have different oxidation states and chemical properties.
Phosphonates: These compounds are structurally similar but have different applications and reactivity profiles.
The uniqueness of this compound lies in its anhydride functional group, which imparts distinct chemical reactivity and potential for diverse applications.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial fields
特性
CAS番号 |
7495-97-8 |
|---|---|
分子式 |
C8H20O3P2 |
分子量 |
226.19 g/mol |
IUPAC名 |
1-[diethylphosphoryloxy(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C8H20O3P2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h5-8H2,1-4H3 |
InChIキー |
YNGGKPSGPCNSAF-UHFFFAOYSA-N |
正規SMILES |
CCP(=O)(CC)OP(=O)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
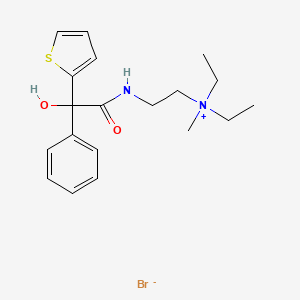
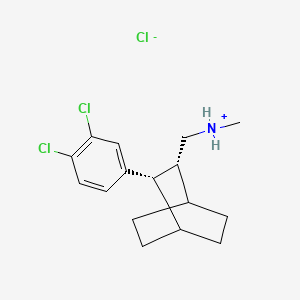

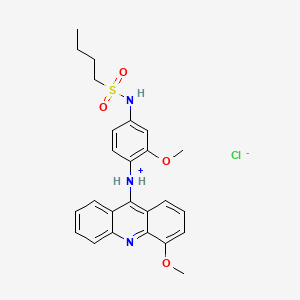
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
